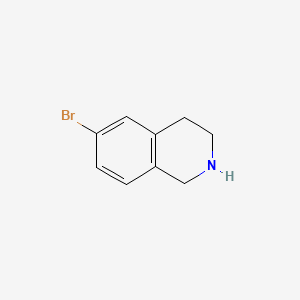

6-Bromo-1,2,3,4-tetrahydroisoquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGCPQHZSDBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579124 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226942-29-6 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug discovery. The information is compiled from various scientific sources to assist researchers in its handling, characterization, and application.

Core Physical and Chemical Properties

This compound is a halogenated derivative of tetrahydroisoquinoline. Its physical state at room temperature is a colorless oil.[1] The introduction of a bromine atom at the 6th position of the isoquinoline ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

Identification and Molecular Characteristics

Below is a summary of the key identifiers and molecular properties of this compound.

| Property | Value | Source |

| CAS Number | 226942-29-6 | [2] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| Appearance | Colorless oil | [1] |

| IUPAC Name | This compound | [2] |

A hydrochloride salt of this compound is also available, which exists as a solid.

| Property | Value | Source |

| Compound Name | This compound hydrochloride | |

| Molecular Formula | C₉H₁₁BrClN | |

| Molecular Weight | 248.55 g/mol | |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H, t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m), 7.21-7.26 (2H, m)[1] |

| Other Spectroscopic Data | IR, MS, and ¹³C NMR data are available on platforms like ChemicalBook.[3] |

Experimental Protocols

Synthesis and Purification

A common synthetic route to obtain this compound involves the reaction of appropriate precursors followed by purification. A reported procedure is as follows:

-

The reaction mixture is extracted three times with a solvent mixture of ethyl acetate/THF (3:1, v/v).

-

The combined organic layers are washed with water and dried with magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (using NH silica gel, with a solvent gradient of 20% to 90% ethyl acetate/hexanes) to yield the final product as a colorless oil.[1]

Spectroscopic Analysis

Standard analytical techniques are employed to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: While specific experimental conditions were not detailed in the searched literature, these analyses are routinely performed to confirm the molecular weight and functional groups of the compound.

Data Visualization

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental properties of the compound to its analytical characterization.

Caption: Information flow for the characterization of this compound.

Safety Information

This compound is classified with the following hazards:

-

GHS07: Warning

-

H302: Harmful if swallowed

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline

CAS Number: 226942-29-6

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in medicinal chemistry and drug development.[1][2] It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a substituted tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are important structural motifs found in many biologically active compounds and have been extensively used in the synthesis of drug candidates.[1] The bromine substituent provides a reactive handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[2]

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 226942-29-6 | [3][4] |

| Molecular Formula | C₉H₁₀BrN | [3] |

| Molecular Weight | 212.09 g/mol | [3] |

| Monoisotopic Mass | 210.99966 Da | [3][5] |

| Appearance | Colorless oil | [4] |

| EC Number | 829-331-6 | [3] |

| Predicted XlogP | 2.0 | [5] |

Synthesis Protocols

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed experimental protocols from the literature.

This protocol describes the synthesis and purification of this compound.

Experimental Protocol:

-

The organic layers from a preceding reaction are combined, washed with water, and dried with magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography.

-

Stationary Phase: NH silica gel

-

Eluent: A solvent gradient of 20% to 90% ethyl acetate in hexanes.

-

-

The final product, this compound, is obtained as a colorless oil.[4]

Yield: 67.2% (3.26 g, 15.37 mmol)[4]

A related compound, this compound-1-carboxylic acid, is synthesized from 3-bromophenylacetonitrile in a four-step process. This compound is a significant intermediate, particularly in the development of cardiovascular drugs.[6]

Experimental Protocol:

The synthesis involves four main steps: reduction, amidation, ring closure, and hydrolysis.[6]

-

Reduction: 3-bromophenylacetonitrile is reduced in the presence of Raney nickel as a catalyst in a methanol or ethanol solvent with the introduction of hydrogen gas to yield 3-bromophenethylamine.

-

Amidation: 3-bromophenethylamine is reacted with methyl chloroformate in the presence of an acid scavenger and an organic solvent to produce methyl 3-bromophenethylcarbamate. The reaction temperature is controlled during this step.

-

Ring Closure: Methyl 3-bromophenethylcarbamate is reacted with 2-oxoacetic acid and concentrated sulfuric acid in a tetrahydrofuran solvent. This step results in the formation of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Hydrolysis: The final step involves the hydrolysis of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using sulfuric acid to yield this compound-1-carboxylic acid.[6]

A diagram illustrating this synthetic pathway is provided below.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Data Type | Description |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H, t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m), 7.21-7.26 (2H, m).[4] |

| Other Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through chemical suppliers and databases.[7] |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

-

Metalloproteinase Inhibitors: This compound is a useful starting material for creating libraries of compounds that target metalloproteinases.[1]

-

Cardiovascular Drugs: Derivatives of this compound are in demand for research and development of cardiovascular therapies.[6]

-

Neurological Disorders: The related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, serves as an important intermediate in synthesizing drugs for neurological disorders.[2]

-

Versatile Building Block: The tetrahydroisoquinoline core is a common motif in many natural products and synthetic drugs, and the bromo-substituent allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8]

The general workflow for utilizing this compound in drug discovery is outlined below.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 226942-29-6 [chemicalbook.com]

- 5. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 7. This compound(226942-29-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a validated synthetic route for this compound, based on a patented four-step process starting from 3-bromophenylacetonitrile. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility. Furthermore, this guide discusses established alternative synthetic strategies, namely the Pictet-Spengler and Pomeranz-Fritsch reactions, offering a comparative perspective for researchers in the field. The logical workflows of these synthetic pathways are illustrated through detailed diagrams.

Primary Synthetic Route: A Four-Step Synthesis from 3-Bromophenylacetonitrile

A documented and efficient method for the synthesis of this compound-1-carboxylic acid involves a four-step reaction sequence starting from 3-bromophenylacetonitrile. This pathway consists of reduction, amidation, ring closure, and hydrolysis.[1]

Overall Synthetic Workflow

The overall transformation is depicted in the following workflow diagram:

Caption: Four-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromophenethylamine (Reduction)

-

Procedure: In a suitable reactor, add 3-bromophenylacetonitrile and a catalytic amount of Raney nickel to a methanol or ethanol solvent. Introduce hydrogen gas to initiate the reduction.

-

Note: The patent does not provide specific quantities or reaction conditions for this step.[1]

Step 2: Synthesis of Methyl 3-bromophenethylcarbamate (Amidation)

-

Procedure: Dissolve 3-bromophenethylamine, methyl chloroformate, and an acid binder in an organic solvent. The reaction temperature is maintained between -20°C and 20°C.[1]

-

Note: The patent does not specify the exact solvent, acid binder, or quantities used.[1]

Step 3: Synthesis of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Ring Closure)

-

Procedure: In a three-necked flask, add 200 mL of tetrahydrofuran (THF), 35.0 g of methyl 3-bromophenethylcarbamate, and 50 mL of concentrated sulfuric acid. The reaction is carried out at a controlled temperature. After completion, the reaction mixture is poured into 500 mL of ice water and extracted with dichloromethane (3 x 150 mL). The combined organic phases are washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]

-

Reaction Conditions and Yields:

| Parameter | Value | Yield (%) |

| Reaction Temperature | 30°C | 83.4 |

| Reaction Temperature | 40°C | 85.7 |

| Reaction Condition | Reflux | 91.3 |

Step 4: Synthesis of this compound-1-carboxylic acid (Hydrolysis)

-

Procedure: In a three-necked flask, add 35.0 g of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 200 mL of sulfuric acid of a specified concentration. The mixture is heated under reflux for 6 hours. After the reaction is complete, the pH is adjusted to 7 with sodium bicarbonate. The resulting solid is collected by filtration after cooling and dried to obtain the final product.[1]

-

Reaction Conditions and Yields:

| Sulfuric Acid Concentration (M) | Yield (%) |

| 5 | 60.6 |

| 8 | 71.5 |

| 10 | 76.4 |

Alternative Synthetic Strategies

While the four-step synthesis from 3-bromophenylacetonitrile is well-documented for the target molecule, other classical methods for the synthesis of tetrahydroisoquinolines are noteworthy. The Pictet-Spengler and Pomeranz-Fritsch reactions are powerful tools for constructing the tetrahydroisoquinoline core and could be adapted for the synthesis of this compound-1-carboxylic acid.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[2][3] For the synthesis of the target compound, a potential pathway would involve the reaction of 3-bromophenethylamine with glyoxylic acid.

Caption: Pictet-Spengler reaction pathway.

The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The electron-withdrawing nature of the bromine atom on the aromatic ring might necessitate stronger acidic conditions and higher temperatures to facilitate the cyclization step.[3]

Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5] A modification of this reaction, known as the Pomeranz-Fritsch-Bobbitt synthesis, is particularly relevant as it yields tetrahydroisoquinolines.[5]

A hypothetical Pomeranz-Fritsch-Bobbitt approach to the target molecule could start from 4-bromobenzaldehyde and an amino acid derivative.

Caption: Pomeranz-Fritsch-Bobbitt reaction concept.

This pathway would involve the formation of a benzalaminoacetal from 4-bromobenzaldehyde and an appropriate aminoacetal, followed by reduction and acid-catalyzed cyclization to form the 6-bromotetrahydroisoquinoline core. A subsequent carboxylation step at the C1 position would be required to yield the final product. The conditions for the cyclization step, particularly the acid strength, are crucial for achieving good yields.[4][6]

Conclusion

This technical guide has detailed a robust and high-yielding four-step synthesis of this compound-1-carboxylic acid, providing specific experimental conditions and quantitative data to aid in its practical application. Furthermore, a discussion of the well-established Pictet-Spengler and Pomeranz-Fritsch reactions offers a broader perspective on potential synthetic strategies for this important heterocyclic compound. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. The information presented herein serves as a valuable resource for chemists and researchers engaged in the synthesis of complex molecules for pharmaceutical applications.

References

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block for potent and selective inhibitors of Rho-associated protein kinase (ROCK) and modulators of Liver X Receptor (LXR). This document details a synthesis protocol for a closely related analog, discusses the broader biological significance of the tetrahydroisoquinoline scaffold, and explores the signaling pathways of its principal targets, ROCK and LXR, through detailed diagrams.

Chemical Properties and Data

This compound hydrochloride is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrClN | |

| Molecular Weight | 248.55 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| InChI Key | ACCAGQFPUZGNNN-UHFFFAOYSA-N | |

| SMILES | Cl.Brc1ccc2CNCCc2c1 | |

| CAS Number | 215798-19-9 | [] |

Synthesis and Experimental Protocols

Synthesis of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid:

In a three-necked flask, 200mL of tetrahydrofuran (THF), 35.0g of 3-bromobenzene ethylamino methyl-formiate, and 50mL of sulfuric acid are combined. The mixture is heated to reflux. Following the completion of the reaction, the mixture is poured into 500mL of ice water and extracted with dichloromethane (3 x 150mL). The combined organic phases are washed with a saturated salt solution and dried over anhydrous sodium sulfate. Concentration of the dried solution yields 38.9g (91.3%) of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid.[2]

Synthesis of 6-is bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid:

To a three-necked flask containing 35.0g of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid, 200mL of 10M sulfuric acid is added. The reaction mixture is refluxed for 6 hours. After the reaction is complete, the pH is adjusted to 7 with sodium bicarbonate. The mixture is then cooled, and the solid precipitate is filtered and dried to yield 21.8g (76.4%) of 6-is bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid.[2]

The general tetrahydroisoquinoline scaffold can be synthesized through various established methods, including the Pictet-Spengler condensation and the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[3]

Biological Significance and Applications

This compound hydrochloride serves as a crucial intermediate in the development of targeted therapies. Notably, it is utilized in the preparation of inhibitors for Rho-associated protein kinase (ROCK) and as modulators for the Liver X Receptor (LXR).

The broader class of tetrahydroisoquinoline derivatives exhibits a wide range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[4] For instance, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D₂ receptor-blocking activity.[5]

While specific quantitative pharmacological data for this compound hydrochloride is not widely published, the inhibitory activities of compounds derived from the related 6-bromo-1,2,3,4-tetrahydroquinoline scaffold have been reported. For example, derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE) with Kᵢ values in the micromolar range.[4]

Signaling Pathways

As a precursor to ROCK inhibitors and LXR modulators, the biological relevance of this compound hydrochloride is best understood through the signaling pathways of these targets.

Rho-Associated Protein Kinase (ROCK) Signaling Pathway

ROCK is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton. Its signaling is initiated by the binding of GTP-bound RhoA. This activation leads to the phosphorylation of various downstream substrates, influencing processes such as cell adhesion, motility, and contraction. Inhibition of ROCK is a therapeutic strategy for conditions like hypertension and glaucoma.

Caption: ROCK signaling pathway and point of inhibition.

Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that play a pivotal role in cholesterol, fatty acid, and glucose homeostasis. Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription. LXR modulators are being investigated for the treatment of atherosclerosis and inflammatory diseases.

Caption: LXR signaling pathway and point of modulation.

Conclusion

This compound hydrochloride is a valuable scaffold for the synthesis of pharmacologically active molecules. Its utility as a precursor for ROCK inhibitors and LXR modulators underscores its importance in drug discovery and development. Further investigation into the direct biological activities of this compound and the development of more streamlined synthesis protocols will continue to be of high interest to the scientific community. The exploration of its derivatives holds promise for the generation of novel therapeutics targeting a range of diseases.

References

- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the versatile tetrahydroisoquinoline scaffold. This document details the spectroscopic and analytical techniques employed to confirm its molecular structure, offers detailed experimental protocols, and presents visual workflows for its synthesis and structural analysis.

Molecular Identity and Physicochemical Properties

This compound is a secondary amine with the chemical formula C₉H₁₀BrN.[1] Its structure consists of a tetrahydroisoquinoline core with a bromine atom substituted at the 6th position of the aromatic ring.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrN | [1] |

| Molecular Weight | 212.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 226942-29-6 | [1] |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~7.22 | d | 8.1 |

| H-7 | ~7.22 | dd | 8.1, 2.0 |

| H-8 | ~6.88 | d | 2.0 |

| C1-H₂ | ~3.95 | s | - |

| C3-H₂ | ~3.11 | t | 5.9 |

| C4-H₂ | ~2.77 | t | 6.0 |

| N-H | ~1.63 | s (broad) | - |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 46.9 |

| C-3 | 41.8 |

| C-4 | 29.1 |

| C-4a | 136.9 |

| C-5 | 130.8 |

| C-6 | 119.8 |

| C-7 | 130.3 |

| C-8 | 128.5 |

| C-8a | 134.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3287 | N-H Stretch | Secondary Amine |

| 3025, 2925, 2855 | C-H Stretch | Aromatic and Aliphatic |

| 1595, 1480 | C=C Stretch | Aromatic Ring |

| 1060 | C-N Stretch | Amine |

| 810 | C-H Bend | para-substituted Aromatic |

| 550 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Interpretation |

| 211/213 | Molecular ion peak [M]⁺ |

| 182/184 | Loss of ethyl group [M-C₂H₅]⁺ |

| 132 | Loss of bromine radical [M-Br]⁺ |

| 104 | Further fragmentation |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron impact (EI) source (70 eV).

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 50-500

-

Ionization Mode: Electron Ionization (EI)

Synthesis Pathway and Structure Elucidation Workflow

The following diagrams illustrate the synthesis and the logical workflow for the structure elucidation of this compound.

Caption: Synthetic route to this compound.

Caption: Logical workflow for structure elucidation.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the tetrahydroisoquinoline core is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of tetrahydroisoquinoline have been shown to interact with various biological targets. For instance, certain tetrahydroisoquinoline-based aldoximes have been demonstrated to induce apoptosis in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[3] This suggests a potential avenue for future research into the biological effects of 6-bromo-substituted analogs.

Caption: Apoptosis induction via MAPK signaling by some THIQ derivatives.[3]

References

- 1. This compound | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of natural products, particularly alkaloids, and its proven track record as a "privileged scaffold" underscore its importance in the development of novel therapeutic agents.[3][4] THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of pharmacological activities, targeting a wide range of biological pathways implicated in various diseases.[5][6][7] This technical guide provides a comprehensive overview of the biological significance of the THIQ core, including its diverse pharmacological activities, mechanisms of action, and key experimental protocols for its synthesis and evaluation.

Pharmacological Activities of the Tetrahydroisoquinoline Core

The rigid, three-dimensional structure of the THIQ nucleus allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This structural feature is a key contributor to its "privileged" status, leading to a broad spectrum of biological activities.

Anticancer Activity

The THIQ scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[8][9] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of cellular processes essential for tumor growth and survival.

A notable example is the natural product Trabectedin (Yondelis), a marine-derived THIQ alkaloid approved for the treatment of soft tissue sarcoma and ovarian cancer.[3][5] Synthetic THIQ derivatives have also shown significant promise. For instance, certain derivatives have been identified as potent inhibitors of KRas, a frequently mutated oncogene in many cancers, and as anti-angiogenic agents that inhibit the formation of new blood vessels that supply tumors.[5] Other mechanisms of anticancer action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell cycle progression.[9][10]

Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound ID | Cancer Cell Line(s) | Target/Mechanism | IC50 (µM) | Reference(s) |

| GM-3-18 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | KRas Inhibition | 0.9 - 10.7 | [11] |

| GM-3-121 | HCT116 | Anti-angiogenesis (VEGF) | 1.72 | [12] |

| GM-3-121 | MCF-7, MDA-MB-231, Ishikawa | Antiproliferative | 0.01 - 0.43 (µg/mL) | [12] |

| Compound 15 | MCF-7, HepG-2, A549 | Cytotoxicity | 15.16 - 18.74 | [11] |

| Compound 39a | DU-145 (Prostate) | Tubulin Polymerization Inhibition | 0.72 | [13] |

| Compound 39b | DU-145 (Prostate) | Tubulin Polymerization Inhibition | 1.23 | [13] |

| Compound 8d | - | DHFR Inhibition | 0.199 | [14] |

Neuropharmacological Activity

The structural similarity of the THIQ core to endogenous neurochemicals, such as dopamine, has led to the exploration of its role in the central nervous system (CNS).[15] THIQ derivatives have been shown to interact with various components of the dopaminergic system, including the dopamine transporter (DAT), and have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.[3][5]

Some THIQ compounds, such as tetrahydropapaveroline (THP), are endogenous alkaloids formed from dopamine metabolism and have been implicated in the pathology of Parkinsonism.[15] Conversely, other derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective properties, potentially through mechanisms involving the scavenging of free radicals and inhibition of glutamate-induced excitotoxicity.[8][16] The modulation of dopamine receptors and transporters by THIQ compounds highlights their potential as therapeutic agents for a range of neurological and psychiatric disorders.[17][18]

Table 2: Neuropharmacological Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound | Target/Assay | Ki or IC50 (µM) | Reference(s) |

| Tetrahydropapaveroline (THP) | [3H]DA uptake inhibition (DAT) | 41 | [5] |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | [3H]DA uptake inhibition (DAT) | 35 | [5] |

| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | [3H]DA uptake inhibition (DAT) | 23 | [5] |

| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | [3H]DA uptake inhibition (DAT) | 93 | [5] |

| 3',4'-deoxynorlaudanosolinecarboxylic acid | Dihydropteridine Reductase Inhibition | 1.5 | [19] |

| Higenamine | Dihydropteridine Reductase Inhibition | 90 | [19] |

| Salsolinol | Dihydropteridine Reductase Inhibition | 15 | [19] |

Antiviral Activity

The THIQ scaffold has also emerged as a promising framework for the development of antiviral agents.[20] Derivatives of THIQ have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and, more recently, coronaviruses.[20][21] For instance, certain THIQ compounds have been found to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, in in vitro studies.[21] The mechanism of antiviral action can vary, with some compounds targeting viral entry into host cells, while others inhibit key viral enzymes such as reverse transcriptase in the case of HIV.[22]

Table 3: Antiviral Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference(s) |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [21][23] |

| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | [21][23] |

| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [21][23] |

| Avir-8 | Coronavirus (OC-43) | HCT-8 | SI = 972.0 | [24] |

| Papaverine hydrochloride | HIV | MT4 | ED50 = 5.8 | [22] |

| Quercetin | HSV-1 | - | EC50 = 22.6 (µg/mL) | [25] |

Antimicrobial Activity

THIQ derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[26] Notably, certain synthetic THIQs have shown potent bactericidal activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[26][27] The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The broad-spectrum potential of THIQs makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[28]

Table 4: Antimicrobial Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference(s) |

| 2-(1H-indol-3-yl)tetrahydroquinolines | Staphylococcus aureus (MRSA) | < 1.0 | [27] |

| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [28] |

| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [28] |

| Carvacrol | Staphylococcus aureus (MRSA) | 362.0 - 1024.0 | [29] |

| Thymol | Staphylococcus aureus (MRSA) | 512.0 - ≥2048 | [29] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of THIQ derivatives stem from their ability to modulate a variety of cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanisms of action and for designing more potent and selective inhibitors.

KRAS Signaling Pathway in Cancer

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation. Certain THIQ derivatives have been shown to inhibit KRAS signaling, representing a promising strategy for treating KRAS-mutant cancers.

VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play a crucial role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis. The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. THIQ derivatives that inhibit VEGF signaling can effectively block tumor-induced angiogenesis.

Dopaminergic Signaling Pathway

Dopamine is a key neurotransmitter in the brain involved in motor control, motivation, reward, and cognition. Dopaminergic signaling is tightly regulated by the release of dopamine from presynaptic neurons, its binding to dopamine receptors on postsynaptic neurons, and its reuptake by the dopamine transporter (DAT). Dysregulation of this pathway is implicated in several neurological and psychiatric disorders. THIQ derivatives can modulate dopaminergic signaling by interacting with dopamine receptors and the dopamine transporter.

Experimental Protocols

The synthesis and biological evaluation of THIQ derivatives involve a range of established experimental protocols. This section provides an overview of key methodologies.

Synthesis of the Tetrahydroisoquinoline Core

Two classical and widely used methods for the synthesis of the THIQ scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

3.1.1. Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring.[24][30][31]

-

General Procedure:

-

Dissolve the β-arylethylamine in a suitable solvent (e.g., methanol, dichloromethane).

-

Add the aldehyde or ketone to the solution.

-

Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

3.1.2. Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[7][32][33]

-

General Procedure:

-

Reflux the β-phenylethylamide with a dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) in an inert solvent (e.g., toluene, acetonitrile).

-

After completion of the cyclization, cool the reaction mixture and carefully quench with ice-water.

-

Basify the mixture and extract the 3,4-dihydroisoquinoline intermediate.

-

Reduce the intermediate to the THIQ using a reducing agent (e.g., sodium borohydride).

-

Purify the final product by crystallization or column chromatography.[6][15]

-

In Vitro Biological Assays

A variety of in vitro assays are employed to evaluate the pharmacological activity of THIQ derivatives.

3.2.1. Cytotoxicity Assays (Anticancer)

-

MTT Assay: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][9][20][21][30]

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

SRB (Sulforhodamine B) Assay: This assay determines cell density based on the measurement of cellular protein content.[3][5][8][10][21]

-

Seed and treat cells as in the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye with acetic acid.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at around 510-540 nm.

-

-

LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[1][2][9][20]

-

Seed and treat cells as in other cytotoxicity assays.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

-

Measure the change in absorbance over time, which is proportional to the amount of LDH released.

-

3.2.2. Dopamine Transporter (DAT) Uptake Assay (Neuropharmacology)

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.[34][35]

-

Culture cells expressing the dopamine transporter (e.g., hDAT-CHO cells).

-

Pre-incubate the cells with the THIQ test compound or vehicle.

-

Add radiolabeled dopamine (e.g., [3H]dopamine) to the cells and incubate for a short period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Determine the inhibitory potency (IC50) of the compound.

3.2.3. Plaque Reduction Assay (Antiviral)

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][6][15][22][36]

-

Seed a monolayer of host cells in a multi-well plate.

-

Infect the cells with a known amount of virus in the presence of varying concentrations of the THIQ compound.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well and calculate the percentage of plaque reduction to determine the IC50 value.

3.2.4. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][14][36][37]

-

Prepare a series of two-fold dilutions of the THIQ compound in a liquid growth medium in a 96-well plate (broth microdilution method).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for microbial growth.

-

Visually inspect the wells for turbidity (growth) or use a plate reader to measure absorbance.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The tetrahydroisoquinoline core represents a remarkably versatile and biologically significant scaffold in the realm of drug discovery. Its presence in a wide array of natural products and its proven success as a privileged structure have cemented its importance in medicinal chemistry. The diverse pharmacological activities of THIQ derivatives, spanning from anticancer and neuropharmacological to antiviral and antimicrobial effects, highlight the vast therapeutic potential of this heterocyclic system. The ability of the THIQ core to interact with a multitude of biological targets, including key enzymes and receptors in critical signaling pathways, provides a rich platform for the design and development of novel therapeutic agents. The experimental protocols outlined in this guide offer a foundational framework for the synthesis and biological evaluation of new THIQ-based compounds. As our understanding of the intricate roles of THIQ derivatives in modulating cellular processes continues to expand, so too will the opportunities for harnessing this privileged scaffold to address a wide range of unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of THIQ compounds will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- 1. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. praxilabs.com [praxilabs.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 23. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 24. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. organicreactions.org [organicreactions.org]

- 31. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 32. benchchem.com [benchchem.com]

- 33. organicreactions.org [organicreactions.org]

- 34. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

- 35. frontiersin.org [frontiersin.org]

- 36. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 37. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Chemical Reactivity of Brominated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery and Development

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The introduction of a bromine atom onto the THIQ backbone provides a versatile synthetic handle for further molecular elaboration, enabling the exploration of chemical space and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical reactivity of brominated tetrahydroisoquinolines, focusing on key transformations relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are presented to support researchers in this field.

Introduction to Brominated Tetrahydroisoquinolines

The tetrahydroisoquinoline nucleus is a common motif in a vast array of alkaloids and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[1][2][3] Bromination of the tetrahydroisoquinoline core, typically at the 5-, 6-, 7-, or 8-position of the aromatic ring, significantly enhances its synthetic utility. The bromine atom serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. These reactions are instrumental in building molecular complexity and generating libraries of novel compounds for biological screening.

Key Chemical Transformations of Brominated Tetrahydroisoquinolines

The reactivity of brominated tetrahydroisoquinolines is dominated by transformations that leverage the carbon-bromine bond. The primary reactions discussed in this guide are Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-electrophilic quench.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a brominated tetrahydroisoquinoline and an organoboron reagent, such as a boronic acid or boronic ester.[4] This reaction is catalyzed by a palladium complex and requires a base. It is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids.[4]

| Entry | Brominated THIQ | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |

| 2 | 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 78 | [5] |

| 3 | 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 | [6] |

| 4 | N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | (4-Pinacolylborono)phenylalanine ethyl ester | PdCl₂(PCy₃)₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | [7] |

| 5 | N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88 | [7] |

A general procedure for the Suzuki-Miyaura coupling of a brominated tetrahydroisoquinoline is as follows:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add the brominated tetrahydroisoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[8]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.[8]

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with water and then with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system to isolate the pure product.[8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide (the brominated tetrahydroisoquinoline) with a primary or secondary amine.[9][10] This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a strong base.[9][11] It has become a cornerstone of medicinal chemistry for the synthesis of arylamines.

| Entry | Brominated THIQ | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 16 | 91 |[11] | | 2 | 6-Bromo-2-chloro-1,2,3,4-tetrahydroisoquinoline | Benzophenone imine (NH₃ equivalent) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 85 |[11] | | 3 | 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | 78 |[12] | | 4 | N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 82 |[9] | | 5 | 8-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Methylpiperazine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu | Dioxane | 100 | 12 | 89 |[9] |

A general procedure for the Buchwald-Hartwig amination of a brominated tetrahydroisoquinoline is as follows:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the brominated tetrahydroisoquinoline and the desired amine.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[11]

-

Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 90-110 °C).

-

Monitoring and Workup: Stir for the indicated time, monitoring the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[11]

Lithiation and Electrophilic Quench

Lithiation of N-protected tetrahydroisoquinolines, followed by trapping with an electrophile, provides a powerful method for the introduction of substituents at the C-1 position.[13][14] This reaction typically involves the deprotonation of the C-1 proton with a strong organolithium base, such as n-butyllithium, to form a 1-lithiated intermediate. This nucleophilic intermediate can then react with a variety of electrophiles.

| Entry | N-Boc-THIQ | Electrophile | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Iodomethane | n-BuLi | THF | -50 | < 5 min | 95 |[13][15] | | 2 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Benzaldehyde | n-BuLi | THF | -50 | < 5 min | 88 |[13][15] | | 3 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Acetone | n-BuLi | THF | -50 | < 5 min | 92 |[13] | | 4 | N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N,N-Dimethylformamide | n-BuLi | THF | -78 | 30 min | 75 |[16] | | 5 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Methyl cyanoformate | n-BuLi | THF | -78 | 1 h | 65 (ortho-acylated) |[16] |

A general procedure for the lithiation and electrophilic quench of an N-Boc-tetrahydroisoquinoline is as follows:

-

Reaction Setup: To a solution of N-Boc-tetrahydroisoquinoline in anhydrous THF under an inert atmosphere, cool the mixture to -50 °C.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes. The reaction is typically very fast and can be monitored by in situ IR spectroscopy.[13][15]

-

Electrophilic Quench: After a short period (e.g., < 5 minutes), add the desired electrophile to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Biological Relevance

Tetrahydroisoquinoline derivatives have been shown to interact with a variety of biological targets and signaling pathways, highlighting their potential as therapeutic agents. Their biological activity is often modulated by the substituents introduced through the chemical transformations described above.

For instance, certain tetrahydroisoquinoline derivatives act as antagonists at dopamine D2 and D3 receptors, which are important targets in the treatment of neuropsychiatric disorders.[17] Others have been investigated as inhibitors of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[2] The ability to functionalize the THIQ core allows for the fine-tuning of receptor affinity and selectivity.

Experimental and Synthetic Workflows

The synthesis and functionalization of brominated tetrahydroisoquinolines follow a structured workflow, from the initial bromination to the final purification of the desired products. The following diagrams illustrate typical experimental workflows for the key reactions discussed in this guide.

General Workflow for Suzuki-Miyaura Coupling

References

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Bromo-1,2,3,4-tetrahydroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility assessment, including detailed experimental protocols and a summary of qualitative solubility information inferred from available chemical data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrN | [1] |

| Molecular Weight | 212.09 g/mol | [1] |

| CAS Number | 226942-29-6 | [1][2] |

| Appearance | Colorless oil (as free base) | [2] |

| Form | Solid (as hydrochloride salt) |

Solubility Profile

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure—a substituted tetrahydroisoquinoline ring—and information from related compounds, a qualitative solubility profile can be inferred. The presence of a polar secondary amine and a brominated aromatic ring suggests a degree of solubility in a range of organic solvents.

Table of Qualitative Solubility:

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol, Ethanol | Soluble | The polar protic nature of these alcohols can interact with the secondary amine. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, similar in dissolving power to DMSO. |

| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble to Sparingly Soluble | Purification protocols mention the use of ethyl acetate, indicating solubility.[2] |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for similar compounds. |

| Hexanes | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is less likely to effectively solvate the polar functional groups of the molecule. Used as an anti-solvent in chromatography.[2] |

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data, standardized experimental protocols are crucial. The following methodologies are recommended for determining the equilibrium solubility of this compound.

3.1. General Workflow for Solubility Assessment

A systematic approach is necessary for a thorough solubility assessment. The following workflow outlines the key stages from initial screening to quantitative determination.

3.2. Qualitative Solubility Screening

This rapid method is useful for estimating solubility in a variety of solvents to inform the selection for quantitative analysis.

-

Objective: To quickly assess the approximate solubility.

-

Materials:

-

This compound

-

Selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."[3][4]

-

3.3. Quantitative Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[3][5]

-

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[3]

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[3]

-

Dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.[3]

Logical Framework for Solubility Analysis

The solubility of an organic compound is governed by its structural features and the properties of the solvent. The following diagram illustrates the interplay of these factors.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes to 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial building block in the development of various pharmacologically active compounds. This document details the primary intermediates, offers step-by-step experimental protocols for two major synthetic pathways, and presents quantitative data to facilitate reproducibility and optimization.

Introduction

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. Its substituted derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of drug discovery and development. This guide will focus on two classical and widely applicable methods for the synthesis of the tetrahydroisoquinoline ring system: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both pathways commence from the key intermediate, 3-bromophenethylamine, which is synthesized from commercially available 3-bromophenylacetonitrile.

Key Intermediates

The synthesis of this compound relies on the preparation of several key intermediates. The primary starting material for these syntheses is 3-bromophenylacetonitrile.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Structure | Starting Material |

| 3-Bromophenethylamine |  | 3-Bromophenylacetonitrile |

| N-(3-Bromophenethyl)formamide |  | 3-Bromophenethylamine |

| 6-Bromo-3,4-dihydroisoquinoline |  | N-(3-Bromophenethyl)formamide |

Synthetic Pathways

Two primary synthetic strategies for obtaining this compound are detailed below. Both pathways begin with the synthesis of the crucial intermediate, 3-bromophenethylamine.

Synthesis of the Common Precursor: 3-Bromophenethylamine

The initial step in both synthetic routes is the reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine.

Experimental Protocol: Synthesis of 3-Bromophenethylamine

-

Materials: 3-Bromophenylacetonitrile, Raney Nickel (catalyst), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

In a pressure reactor, add 3-bromophenylacetonitrile and a catalytic amount of Raney Nickel to methanol or ethanol.

-

Pressurize the reactor with hydrogen gas.

-

The reaction mixture is stirred at a controlled temperature until the reduction is complete (monitored by TLC or GC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-bromophenethylamine.

-

Table 2: Quantitative Data for the Synthesis of 3-Bromophenethylamine

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenylacetonitrile | [1] |

| Catalyst | Raney Nickel | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Reactant | Hydrogen Gas | [1] |

| Yield | High (specific yield not detailed in the reference) | [1] |

Pathway A: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a straightforward method for the synthesis of tetrahydroisoquinolines involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In this case, 3-bromophenethylamine is reacted with formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

-

Materials: 3-Bromophenethylamine, Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane), Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).

-

Procedure:

-

Dissolve 3-bromophenethylamine in a suitable solvent.

-

Add formaldehyde and the acid catalyst.

-

The mixture is heated to reflux and the reaction is monitored for completion.

-

After completion, the reaction mixture is cooled and the pH is adjusted with a base to precipitate the product.

-